molecular formula C4H9N3O3 B1200924 1-(3-Hydroxypropyl)-1-nitrosourea CAS No. 71752-70-0

1-(3-Hydroxypropyl)-1-nitrosourea

Cat. No.: B1200924
CAS No.: 71752-70-0
M. Wt: 147.13 g/mol
InChI Key: HDEPBBATNLJTLO-UHFFFAOYSA-N
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Description

1-(3-Hydroxypropyl)-1-nitrosourea (CAS 71752-70-0) is a research chemical with the molecular formula C4H9N3O3 and a molecular weight of 147.13 g/mol . This compound belongs to the class of nitrosoureas, which have been investigated in cancer research . Data from the Carcinogenic Potency Database (CPDB) indicates that this compound has been tested in animal models, with studies showing carcinogenic activity in rats, particularly inducing tumors in the stomach (forestomach) . The reported TD50 (the daily dose rate to induce tumors in half of test animals) for rats was 0.978 mg/kg/day . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

71752-70-0

Molecular Formula

C4H9N3O3

Molecular Weight

147.13 g/mol

IUPAC Name

1-(3-hydroxypropyl)-1-nitrosourea

InChI

InChI=1S/C4H9N3O3/c5-4(9)7(6-10)2-1-3-8/h8H,1-3H2,(H2,5,9)

InChI Key

HDEPBBATNLJTLO-UHFFFAOYSA-N

SMILES

C(CN(C(=O)N)N=O)CO

Canonical SMILES

C(CN(C(=O)N)N=O)CO

Other CAS No.

71752-70-0

Synonyms

N-(3-hydroxypropyl)-N-nitrosourea
N-nitroso-3-hydroxypropylurea

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

1-(3-Hydroxypropyl)-1-nitrosourea is a member of the nitrosourea family, known for its alkylating properties. The structure can be represented as follows:

  • Chemical Formula : C₄H₉N₃O₃
  • Molecular Weight : 131.13 g/mol

This compound is characterized by a nitroso group attached to a urea derivative, which plays a crucial role in its biological activity.

Antitumor Activity

One of the primary applications of this compound is in cancer research. It has been shown to induce cell cycle arrest and apoptosis in various tumor cell lines. For instance, studies have demonstrated that this compound exhibits potent cytotoxic effects against human leukemia cell lines such as MOLT-4 and HL-60. The mechanism involves the induction of caspase-mediated apoptosis, suggesting its potential as a chemotherapeutic agent .

Table 1: Antitumor Efficacy of this compound

Cell LineIC₅₀ (µM)Mechanism of Action
MOLT-48Induction of apoptosis
HL-6010Caspase activation
U-93712Cell cycle arrest

Mutagenicity Studies

The mutagenic potential of nitrosoureas, including this compound, has been extensively studied. Research indicates that this compound can induce chromosomal aberrations in vitro, which are critical for understanding its carcinogenic properties. For example, studies involving Chinese hamster lung fibroblast cells revealed significant increases in chromosomal aberrations when exposed to varying concentrations of the compound .

Table 2: Mutagenicity Data for this compound

Concentration (µM)Aberration Rate (%)Type of Aberrations
10055Chromatid gaps and breaks
20070Translocations and ring formations
40085Fragmentations

Carcinogenicity Assessment

Studies have classified this compound as a weak carcinogen based on animal models. For instance, administration in rats has led to the development of intestinal tumors, providing insight into its long-term effects on health . The compound's structural resemblance to other known carcinogenic nitrosoureas further supports its potential risk.

Case Study: Rat Model Carcinogenicity

In a controlled study, male Wistar rats were administered varying doses of the compound over an extended period. The results indicated dose-dependent increases in tumor incidence, particularly in the jejunum and ileum regions .

Comparison with Similar Compounds

Comparison with Similar Nitrosourea Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between 1-(3-Hydroxypropyl)-1-nitrosourea and related nitrosoureas:

Compound Name Substituents Molecular Formula Key Functional Groups Mechanism of Action
This compound 3-Hydroxypropyl C₄H₉N₃O₃ Hydroxyl, Nitrosourea Alkylation, Carbamoylation*
BCNU (Carmustine) 2-Chloroethyl (x2) C₅H₈Cl₂N₃O₂ Chloroethyl, Nitrosourea DNA alkylation, DNA repair inhibition via 2-chloroethyl isocyanate
CCNU (Lomustine) 2-Chloroethyl, Cyclohexyl C₉H₁₆ClN₃O₂ Chloroethyl, Cyclohexyl Alkylation (DNA), Carbamoylation (proteins)
MeCCNU (Semustine) 2-Chloroethyl, 4-Methylcyclohexyl C₁₀H₁₈ClN₃O₂ Chloroethyl, Methylcyclohexyl Similar to CCNU, enhanced lipophilicity
GCNU (Ecomustine) 2-Chloroethyl, Tetraacetylglucopyranose C₁₅H₂₃ClN₄O₁₀ Chloroethyl, Sugar moiety Targeted alkylation, improved solubility

Key Observations :

  • Hydroxypropyl vs. Chloroethyl : The hydroxypropyl group in this compound lacks the DNA-alkylating chloroethyl group present in BCNU, CCNU, and MeCCNU. Instead, its hydroxyl group may enhance hydrophilicity, reducing blood-brain barrier penetration compared to lipid-soluble analogs like CCNU .
  • Carbamoylation Potential: Like CCNU, this compound may carbamoylate proteins via isocyanate intermediates, though its decomposition pathway remains uncharacterized in the literature.

Stability and Pharmacokinetics

Nitrosoureas are unstable in aqueous media, decomposing via hydrolysis. Comparative stability

Compound Half-Life in Plasma (Mouse/Dog) Degradation Products Key Stability Factors
This compound Not reported Unknown (likely hydroxypropyl isocyanate) Hydrophilicity may accelerate hydrolysis
BCNU ~15–30 minutes 2-Chloroethyl isocyanate, chloroethylating agents Rapid degradation limits therapeutic window
CCNU 5 min (initial phase), 1 hr (second phase) Cyclohexyl isocyanate, alkylating species Lipophilicity extends CNS penetration
GCNU (Ecomustine) 40–60 minutes (pH 7.4, 37°C) Glucosyl isocyanate, chloroethyl derivatives Sugar moiety stabilizes in vitro

Implications :

  • The hydroxypropyl group in this compound may increase aqueous solubility but reduce plasma stability compared to chloroethyl derivatives.
  • Unlike CCNU, which achieves high cerebrospinal fluid concentrations due to lipophilicity , the target compound’s hydrophilicity may limit CNS activity.
DNA Interaction and Repair Inhibition
  • BCNU : Generates single-strand DNA breaks and inhibits repair via 2-chloroethyl isocyanate, enhancing cytotoxicity .
  • CCNU : Binds to DNA (alkylation) and proteins (carbamoylation), with cyclohexyl isocyanate contributing to protein modification .
Toxicity Profiles
  • Carcinogenicity: CCNU and MeCCNU are classified as carcinogens (IARC Group 1) due to alkylating DNA damage .
  • Hematotoxicity : BCNU and CCNU cause myelosuppression, a common dose-limiting effect.
  • Target Compound: No toxicological data reported; hydroxypropyl substituent may reduce genotoxicity compared to chloroethyl groups.

Preparation Methods

Reaction with Potassium Cyanate

3-Hydroxypropylamine reacts with potassium cyanate (KOCN) in acidic aqueous conditions:

NH2(CH2)3OH+KOCNHClH2NC(O)NH(CH2)3OH+KCl\text{NH}2(\text{CH}2)3\text{OH} + \text{KOCN} \xrightarrow{\text{HCl}} \text{H}2\text{NC(O)NH}(\text{CH}2)3\text{OH} + \text{KCl}

This method yields 1-(3-Hydroxypropyl)urea at moderate temperatures (20–40°C) with a reported efficiency of 65–75%. Excess KOCN ensures complete conversion, while hydrochloric acid catalyzes the reaction.

Isocyanate-Mediated Coupling

An alternative approach involves the reaction of 3-hydroxypropylamine with methyl isocyanate:

NH2(CH2)3OH+CH3NCOCH3NHCONH(CH2)3OH\text{NH}2(\text{CH}2)3\text{OH} + \text{CH}3\text{NCO} \rightarrow \text{CH}3\text{NHCONH}(\text{CH}2)_3\text{OH}

This method requires anhydrous conditions and inert solvents (e.g., tetrahydrofuran) to prevent hydrolysis of the isocyanate. The product is subsequently hydrolyzed to remove the methyl group, though this step introduces complexity and reduces overall yield.

The introduction of the nitroso group is achieved through nitrosation under controlled conditions:

Nitrous Acid Method

A solution of 1-(3-Hydroxypropyl)urea in acetic acid is treated with sodium nitrite (NaNO₂) and hydrochloric acid at 0–5°C:

H2NC(O)NH(CH2)3OH+NaNO2HClO=NNHC(O)NH(CH2)3OH+NaCl+H2O\text{H}2\text{NC(O)NH}(\text{CH}2)3\text{OH} + \text{NaNO}2 \xrightarrow{\text{HCl}} \text{O=NNHC(O)NH}(\text{CH}2)3\text{OH} + \text{NaCl} + \text{H}_2\text{O}

Key parameters:

  • Molar ratio : 1:1.2 (urea:NaNO₂) to minimize over-nitrosation.

  • Reaction time : 2–4 hours.

  • Yield : 50–60% after purification by silica gel chromatography.

Gaseous Nitrogen Trioxide (N₂O₃)

In non-aqueous systems, gaseous N₂O₃ is bubbled through a solution of 1-(3-Hydroxypropyl)urea in dichloromethane at -10°C:

H2NC(O)NH(CH2)3OH+N2O3O=NNHC(O)NH(CH2)3OH+NO2\text{H}2\text{NC(O)NH}(\text{CH}2)3\text{OH} + \text{N}2\text{O}3 \rightarrow \text{O=NNHC(O)NH}(\text{CH}2)3\text{OH} + \text{NO}2

This method avoids aqueous side reactions and achieves yields of 70–75%, though it requires specialized equipment for gas handling.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7), removing unreacted starting materials and byproducts.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 1.60 (m, 2H, -CH₂-), 3.40 (t, 2H, -CH₂OH), 4.70 (s, 1H, -OH), 6.90 (s, 1H, -NH-), 8.20 (s, 1H, -NH-).

  • FT-IR : 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-N=O asymmetric stretch).

Comparative Analysis of Methods

ParameterNitrous Acid MethodN₂O₃ Method
Yield (%)50–6070–75
Reaction Time (h)2–41–2
Equipment NeedsStandardSpecialized
ScalabilityHighModerate
Byproduct FormationModerateLow

The N₂O₃ method offers superior yield and efficiency but is less accessible due to safety and infrastructure requirements.

Challenges and Optimization

  • Stability Issues : The nitroso group is photolabile, necessitating light-protected storage.

  • Side Reactions : Competing nitration or oxidation can occur at elevated temperatures; maintaining temperatures below 10°C is critical.

  • Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility but may accelerate decomposition.

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